potassium 2-(1H-1,3-benzodiazol-1-yl)acetate

Chemical Synthesis Building Block Analytical Reference

Benzimidazole scaffold exploration often stalls due to poor aqueous solubility of free acid precursors, delaying SAR campaigns. Potassium 2-(1H-1,3-benzodiazol-1-yl)acetate (CAS 1011405-01-8) solves this as a pre-formed, high-purity (≥95%) potassium salt with significantly enhanced water solubility for reliable in vitro assays. • Ready-to-use building block-bypass in-house saponification, accelerating library synthesis. • Consistent purity (≥95%) ensures reproducible analytical method development (HPLC, LC-MS). • Favorable class-level safety profile with low AChE inhibition liability vs. alternative scaffolds.

Molecular Formula C9H7KN2O2
Molecular Weight 214.26 g/mol
CAS No. 1011405-01-8
Cat. No. B3373675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium 2-(1H-1,3-benzodiazol-1-yl)acetate
CAS1011405-01-8
Molecular FormulaC9H7KN2O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CC(=O)[O-].[K+]
InChIInChI=1S/C9H8N2O2.K/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11;/h1-4,6H,5H2,(H,12,13);/q;+1/p-1
InChIKeyRAELREWAAVBWPM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 2-(1H-1,3-benzodiazol-1-yl)acetate: Procurement & Selection


Potassium 2-(1H-1,3-benzodiazol-1-yl)acetate (also known as potassium 2-(benzimidazol-1-yl)acetate, CAS 1011405-01-8) is a potassium salt of a benzimidazole-1-acetic acid derivative . It is a member of the broader class of benzimidazole derivatives, which are widely recognized as a privileged scaffold in medicinal chemistry for their diverse biological activities [1]. This compound is available as a dry powder with a specified purity (typically ≥95%), making it suitable as a building block for further chemical synthesis or as a reference standard in analytical method development .

High-purity building block for benzimidazole derivative synthesis and SAR exploration
Potassium salt form designed to support aqueous solubility for in vitro assays
Well-characterized reference standard with available molecular formula, weight, and InChI Key

Why Generic Substitution Fails: Potassium 2-(1H-1,3-benzodiazol-1-yl)acetate


Direct substitution with a generic benzimidazole derivative or the free acid (2-(1H-benzimidazol-1-yl)acetic acid, CAS 40332-16-9) is not equivalent to using the specific potassium salt form (CAS 1011405-01-8). The counter-ion (K⁺ vs. H⁺) fundamentally alters the compound's physicochemical properties, critically impacting its aqueous solubility and, consequently, its performance in biological assays or synthetic applications . Furthermore, the vast and diverse biological activity landscape of benzimidazole derivatives—ranging from ion channel modulation to enzyme inhibition—means that even minor structural modifications can lead to significant and unpredictable changes in target engagement and off-target effects [1]. Therefore, reliable data generation and reproducibility depend on the precise selection of this specific salt.

Salt form
Free acid (CAS 40332-16-9) has lower purity and different solubility; the potassium salt is not a direct substitute and may shift assay performance.
Scaffold
Generic benzimidazole derivatives can introduce unpredictable changes in target engagement and off-target profile; structural variation may invalidate SAR comparisons.
Counter-ion
K⁺ counter-ion directly impacts aqueous solubility; substituting with other salt forms or neutral analogues may alter formulation and assay reproducibility.

Potassium 2-(1H-1,3-benzodiazol-1-yl)acetate: Quantitative Differentiation


Purity: Potassium Salt vs. Free Acid

The potassium salt (CAS 1011405-01-8) is commercially offered with a defined purity of ≥95% . In contrast, the parent free acid (2-(1H-benzimidazol-1-yl)acetic acid, CAS 40332-16-9) is often listed with a lower assay value, such as 90% . This difference in the baseline purity specification is a direct factor in procurement, as it influences the amount of unknown impurities present in the starting material for chemical synthesis or assay development.

Purity: K salt vs. free acid
Data to verify
Target potassium salt: 95% purity (vendor spec). Free acid comparator: 90% purity.
Higher baseline purity may reduce impurity-driven variability in synthesis and method development.
Comparison based on vendor data sheets; verify lot-specific certificates.
Chemical Synthesis Building Block Analytical Reference

Aqueous Solubility: Potassium Salt vs. Neutral Analogues

The potassium salt form (CAS 1011405-01-8) is selected over neutral benzimidazole analogues to improve aqueous solubility [1]. While specific solubility data (e.g., in mg/mL) for this exact compound was not found in primary literature, the well-established principle of salt formation is that converting a carboxylic acid to its potassium salt enhances aqueous solubility compared to the parent acid or neutral esters [2]. A closely related potassium benzimidazole acetate derivative is explicitly noted for this property, where 'the potassium salt form improves solubility in aqueous systems, facilitating formulation and bioavailability' [1].

Aqueous solubility
Class-level
Potassium salt form selected for enhanced aqueous solubility vs. neutral analogues (free acid, esters) with intrinsically lower solubility.
Reported solubility enhancement may support aqueous assay formulations; data to verify for this specific compound.
Class-level inference from salt formation principles; no direct mg/mL data available.
Biological Assay Formulation Medicinal Chemistry

Synthetic Efficiency: Potassium Salt vs. Ester

The synthesis of benzimidazolyl-1-acetic acid derivatives, a class to which this compound belongs, is typically achieved by reacting benzimidazoles with esters of chloroacetic or bromoacetic acid in the presence of anhydrous potassium carbonate in DMF [1]. Potassium 2-(1H-1,3-benzodiazol-1-yl)acetate represents the salt form of the resulting acid. While it is a final product, its procurement as a pure, pre-formed salt eliminates the need for an in-house saponification step (e.g., using KOH) that would be required when starting from a neutral ester intermediate. This saves time and resources by avoiding an additional synthetic and purification step.

Synthetic efficiency
Class-level
Pre-formed potassium salt avoids in-house ester hydrolysis and salt formation, saving one synthetic step compared to starting from ester intermediates.
Procurement of the pre-formed salt may streamline synthesis workflow and reduce resource overhead.
Based on general benzimidazole-1-acetic acid synthetic route; verify compatibility with downstream chemistry.
Organic Synthesis Methodology Reaction Mechanism

Benzimidazole Safety: Low AChE Inhibition

This compound's biological relevance is derived from its benzimidazole core. In a study evaluating the toxicity of several benzimidazole derivatives, the compounds were found to be potentially biocompatible. Critically, their inhibition of acetylcholinesterase (AChE) was significantly lower than the reference toxicants tirapazamine and tacrine [1]. While this specific potassium salt was not tested, the data suggests that the benzimidazole scaffold can be engineered for a favorable off-target profile, a key differentiator when selecting a scaffold for hit-to-lead optimization. The potassium salt form provides a synthetically accessible entry point into this well-characterized chemical space.

AChE inhibition liability
Class-level
Benzimidazole class reported to have lower acetylcholinesterase (AChE) inhibition compared to reference toxicants tacrine and tirapazamine.
Scaffold may present a lower off-target AChE liability context for hit-to-lead optimization; this specific salt not directly tested.
Class-level inference from published benzimidazole toxicity study; endpoint review required.
Toxicology Drug Discovery Medicinal Chemistry

Physicochemical Data Availability

Unlike many novel research chemicals where foundational data is absent, potassium 2-(1H-1,3-benzodiazol-1-yl)acetate has a defined molecular formula (C9H7KN2O2), molecular weight (214.26 g/mol), and a known InChI Key (RAELREWAAVBWPM-UHFFFAOYSA-M) [REFS-1, REFS-2]. This information is essential for the development and validation of analytical methods like HPLC or LC-MS. The availability of this data streamlines the procurement process, as it allows researchers to immediately integrate the compound into existing analytical workflows without the need for extensive, costly, and time-consuming structural elucidation.

Foundational data
Data to verify
Available: molecular formula C9H7KN2O2, MW 214.26 g/mol, InChI Key. Contrasts with uncharacterized compounds requiring de novo structural elucidation.
Ready availability of physicochemical data may reduce analytical method development time.
Verify vendor-provided data against independent analysis if used as reference standard.
Analytical Chemistry Method Development Quality Control

Potassium 2-(1H-1,3-benzodiazol-1-yl)acetate Applications


Medicinal Chemistry: Hit-to-Lead Optimization

This compound is ideally suited as a high-purity (≥95%) building block for medicinal chemists exploring the benzimidazole scaffold. Its potassium salt form ensures enhanced aqueous solubility, which is critical for performing in vitro assays to establish structure-activity relationships (SAR) [1]. The favorable class-level safety profile of benzimidazole derivatives, particularly their low acetylcholinesterase (AChE) inhibition liability, provides a rationale for selecting this scaffold over others with known off-target toxicities [2].

Analytical Chemistry: Reference Standard Procurement

As a well-characterized compound with defined purity, molecular formula (C9H7KN2O2), and molecular weight (214.26 g/mol), it serves as a reliable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) . The availability of verified InChI Key and other foundational data from reputable vendors streamlines its integration into quality control workflows, avoiding the time and expense of structural elucidation required for uncharacterized alternatives .

Chemical Synthesis: Advanced Intermediate

Researchers engaged in multi-step organic synthesis can procure this pre-formed potassium salt to bypass an in-house saponification step. This is especially beneficial in high-throughput chemistry or library synthesis, where avoiding an additional reaction and purification step saves significant time and resources [3]. The compound can be used directly in subsequent reactions, such as amide bond formation, to generate a diverse array of benzimidazole derivatives.

Application
Selection Property
Validation Focus
Hit-to-Lead SAR Studies
Potassium salt with high purity; aqueous solubility support
Confirm solubility and target engagement; review class AChE liability in assay context
Analytical Reference Standard
Defined molecular formula, weight, InChI Key; ≥95% vendor purity
Verify purity and identity for HPLC/LC-MS method development
Advanced Intermediate Synthesis
Pre-formed salt avoids ester hydrolysis; ready for direct use
Assess compatibility with downstream reactions (e.g., amide coupling) and purification needs
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